molecular formula C9H9BrO3 B12331791 Benzenepropanoic acid, 4-bromo-3-hydroxy-

Benzenepropanoic acid, 4-bromo-3-hydroxy-

Cat. No.: B12331791
M. Wt: 245.07 g/mol
InChI Key: AWMSOOLXYAHDLR-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 4-bromo-3-hydroxy- is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzenepropanoic acid, where the benzene ring is substituted with a bromine atom at the 4th position and a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 3-Hydroxybenzenepropanoic Acid: : One common method to synthesize Benzenepropanoic acid, 4-bromo-3-hydroxy- involves the bromination of 3-hydroxybenzenepropanoic acid. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position .

  • Perkin Reaction: : Another method involves the Perkin reaction, where 4-bromo-3-hydroxybenzaldehyde is reacted with acetic anhydride and sodium acetate to form the corresponding cinnamic acid derivative. This intermediate is then hydrogenated to yield Benzenepropanoic acid, 4-bromo-3-hydroxy-.

Industrial Production Methods

Industrial production of Benzenepropanoic acid, 4-bromo-3-hydroxy- often involves large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Benzenepropanoic acid, 4-bromo-3-hydroxy- can undergo oxidation reactions to form corresponding quinones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction of this compound can lead to the formation of 4-bromo-3-hydroxybenzyl alcohol. Typical reducing agents used are lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The bromine atom in Benzenepropanoic acid, 4-bromo-3-hydroxy- can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), Sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Quinones, Carboxylic acids

    Reduction: 4-Bromo-3-hydroxybenzyl alcohol

    Substitution: Methoxy derivatives

Scientific Research Applications

Benzenepropanoic acid, 4-bromo-3-hydroxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-bromo-3-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanoic acid, 4-hydroxy-: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    Benzenepropanoic acid, 3-hydroxy-4-methoxy-: Contains a methoxy group instead of a bromine atom, altering its chemical properties and reactivity.

    3-Bromo-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.

Uniqueness

Benzenepropanoic acid, 4-bromo-3-hydroxy- is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

3-(4-bromo-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H9BrO3/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13)

InChI Key

AWMSOOLXYAHDLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)O)Br

Origin of Product

United States

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